molecular formula C11H14N6O B3407164 1-(7H-purin-6-yl)piperidine-4-carboxamide CAS No. 537667-04-2

1-(7H-purin-6-yl)piperidine-4-carboxamide

Cat. No.: B3407164
CAS No.: 537667-04-2
M. Wt: 246.27 g/mol
InChI Key: QPKOOAWJSYVLQU-UHFFFAOYSA-N
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Description

1-(7H-purin-6-yl)piperidine-4-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in intracellular signaling pathways that regulate cell growth and survival .

Mechanism of Action

Target of Action

The primary target of 1-(7H-purin-6-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP binding site of PKB, lying along the P-loop . This compound has been identified as a potent and orally bioavailable inhibitor of PKB .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound is orally bioavailable . .

Result of Action

The compound inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It modulates biomarkers of signaling through PKB in vivo .

Biochemical Analysis

Biochemical Properties

1-(7H-purin-6-yl)piperidine-4-carboxamide interacts with PKB, a serine/threonine protein kinase. The binding of this compound to PKB promotes the activation of the kinase, leading to the phosphorylation of several enzyme or transcription factor substrates .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating biomarkers of signaling through PKB in vivo . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PKB. It acts as an ATP-competitive inhibitor, providing nanomolar inhibition with significant selectivity for PKB over the closely related kinase PKA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

The synthesis of 1-(7H-purin-6-yl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of a purine derivative with a piperidine derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(7H-purin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(7H-purin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(7H-purin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c12-9(18)7-1-3-17(4-2-7)11-8-10(14-5-13-8)15-6-16-11/h5-7H,1-4H2,(H2,12,18)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKOOAWJSYVLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353876
Record name 1-(7H-purin-6-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537667-04-2
Record name 1-(7H-purin-6-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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